Msdc-0602K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Msdc-0602K is a second-generation oral insulin sensitizer designed to treat insulin resistance and nonalcoholic steatohepatitis (NASH). It was developed to maintain the beneficial effects of first-generation insulin sensitizers like pioglitazone while minimizing the side effects associated with peroxisome proliferator-activated receptor gamma (PPARγ) activation . This compound targets the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Msdc-0602K involves multiple steps, including the formation of the thiazolidinedione core structure and subsequent modifications to enhance its binding affinity and selectivity for MPC. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Msdc-0602K primarily undergoes metabolic reactions in the body, including oxidation and reduction. These reactions are facilitated by enzymes in the liver and other tissues .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .

Major Products Formed

The major products formed from the metabolic reactions of this compound include its active metabolites, which retain the insulin-sensitizing properties while minimizing side effects .

Scientific Research Applications

Msdc-0602K has been extensively studied for its potential therapeutic applications in treating insulin resistance, type 2 diabetes, and NASH. It has shown promise in improving glycemic control, reducing hepatic steatosis, and enhancing insulin sensitivity in preclinical and clinical studies . Additionally, this compound is being investigated for its potential benefits in other metabolic disorders and inflammatory conditions .

Mechanism of Action

Msdc-0602K exerts its effects by selectively modulating the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular energy metabolism . By targeting MPC, this compound enhances mitochondrial function, improves insulin sensitivity, and reduces hepatic steatosis. Unlike first-generation insulin sensitizers, this compound has minimal direct binding to PPARγ, thereby reducing the risk of associated side effects .

Comparison with Similar Compounds

Similar Compounds

Pioglitazone: A first-generation insulin sensitizer that activates PPARγ but is associated with weight gain and other side effects.

Rosiglitazone: Another first-generation insulin sensitizer with similar PPARγ activation and side effect profile.

Uniqueness of Msdc-0602K

This compound is unique in its selective targeting of MPC, which allows it to maintain the insulin-sensitizing effects of first-generation compounds while minimizing the side effects associated with PPARγ activation . This makes this compound a promising candidate for the treatment of metabolic disorders with a better safety profile.

Properties

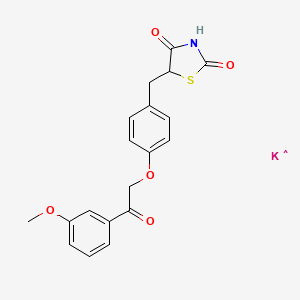

Molecular Formula |

C19H17KNO5S |

|---|---|

Molecular Weight |

410.5 g/mol |

InChI |

InChI=1S/C19H17NO5S.K/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17;/h2-8,10,17H,9,11H2,1H3,(H,20,22,23); |

InChI Key |

WUPYCVYXBXCSQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.